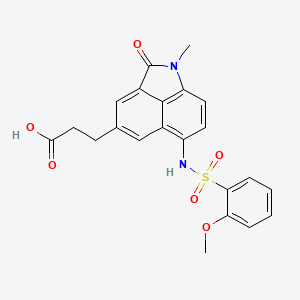
Bet-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bet-IN-6 is a potent and high-affinity inhibitor of bromodomain-containing proteins BRD2 and BRD4. These proteins are part of the bromodomain and extra-terminal (BET) family, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails . This compound is used in scientific research to study the effects of BET inhibition on various biological processes, including cancer progression and epigenetic regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards BRD2 and BRD4.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Bet-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Bet-IN-6 has a wide range of applications in scientific research:
Mécanisme D'action
Bet-IN-6 exerts its effects by binding to the bromodomains of BRD2 and BRD4, preventing them from recognizing acetylated lysine residues on histone tails. This disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. The inhibition of BRD4, in particular, affects vital pathways in cancer cells, including the downregulation of oncogenes such as c-MYC and BCL2A1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
I-BET762: A selective BET inhibitor with similar mechanisms of action, used in cancer research.
OTX015: A clinical-stage BET inhibitor with promising anticancer activity.
Uniqueness of Bet-IN-6
This compound is unique due to its high affinity and specificity for BRD2 and BRD4, making it a valuable tool for studying the biological functions of these proteins. Its ability to be used in the synthesis of PROTACs (proteolysis-targeting chimeras) further enhances its utility in research .
Propriétés
Formule moléculaire |
C22H20N2O6S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
3-[6-[(2-methoxyphenyl)sulfonylamino]-1-methyl-2-oxobenzo[cd]indol-4-yl]propanoic acid |
InChI |
InChI=1S/C22H20N2O6S/c1-24-17-9-8-16(23-31(28,29)19-6-4-3-5-18(19)30-2)14-11-13(7-10-20(25)26)12-15(21(14)17)22(24)27/h3-6,8-9,11-12,23H,7,10H2,1-2H3,(H,25,26) |
Clé InChI |
OSNRRVBADHGXQL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


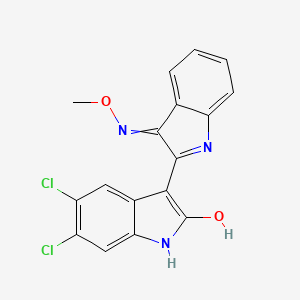
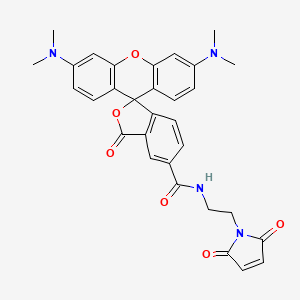
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
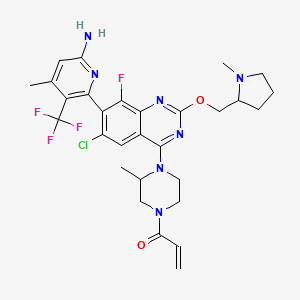
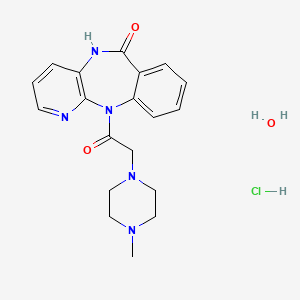
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
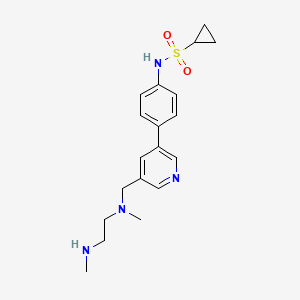
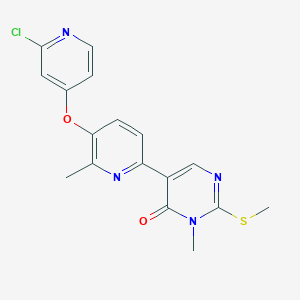
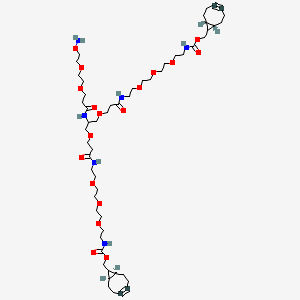
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
